molecular formula C18H11N5S B2996332 (Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile CAS No. 795291-24-6

(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile

Cat. No. B2996332
CAS RN: 795291-24-6
M. Wt: 329.38
InChI Key: NQGZCVBVRJPVIQ-PTNGSMBKSA-N
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Description

“(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses . They have been synthesized and evaluated for diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of these compounds involves the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of reactions involving intermediate compounds . The reactions are typically cyclo-condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structure. The presence of electron-donating groups can contribute to good inhibitory activity against urease .

Mechanism of Action

These compounds have been evaluated against the urease enzyme, exhibiting IC50 values of 0.87±0.09 to 8.32±1.21 µM . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .

properties

IUPAC Name

(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5S/c19-12-15(11-13-7-3-1-4-8-13)17-22-23-16(20-21-18(23)24-17)14-9-5-2-6-10-14/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGZCVBVRJPVIQ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NN3C(=NN=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=NN3C(=NN=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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